molecular formula C16H18FN3O2 B4502342 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide

Cat. No.: B4502342
M. Wt: 303.33 g/mol
InChI Key: AJTOTUGHYUZSQU-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peripheral Benzodiazepine Receptor (PBR) Study

A study focused on the synthesis and biological evaluation of fluorine-substituted compounds for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). The compounds showed high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). The distribution of these compounds in rats paralleled the known localization of PBRs, making them potential imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Pyridazin-3-one Derivatives Synthesis

Another study described the synthesis of a novel class of pyridazin-3-one derivatives. These compounds were synthesized through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to a variety of 2-amino-6-aryl-5-arylazo-3-aroylpyridines. The newly formed compounds showed potential for various applications due to their structure and properties (Ibrahim & Behbehani, 2014).

Anticancer Activity Evaluation

Research aimed at synthesizing new 3(2h)-one pyridazinone derivatives to investigate their potential antioxidant activity. The synthesized compounds demonstrated potent antioxidant properties at certain concentrations, suggesting their utility in medical applications beyond their structural interest (Mehvish & Kumar, 2022).

Histamine H3 Receptor Inverse Agonist

A study discovered and characterized a compound as a potent, selective histamine H3 receptor inverse agonist. This compound showed promise for the treatment of attentional and cognitive disorders due to its high affinity for human and rat H3Rs and its selectivity over other histamine receptor subtypes (Hudkins et al., 2011).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOTUGHYUZSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.